

An In-depth Technical Guide to the Aromatic Ketone Properties of Hexanophenone

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Compound of Interest

Compound Name: *Hexanophenone*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanophenone, also known as 1-phenylhexan-1-one or caprophenone, is an aromatic ketone with the chemical formula $C_{12}H_{16}O$.^{[1][2][3]} Its structure, featuring a hexanoyl group attached to a phenyl ring, makes it a versatile compound in various chemical and pharmaceutical applications.^{[1][4]} This technical guide provides a comprehensive overview of the core aromatic ketone properties of **hexanophenone**, including its physicochemical characteristics, synthesis protocols, spectroscopic data, and its emerging role in drug discovery and development.

Physicochemical Properties

Hexanophenone is a colorless to pale yellow liquid or a low-melting solid at ambient temperatures.^{[1][5]} It possesses a mild, aromatic, or sweet floral odor.^{[5][6]} The key physicochemical properties of **hexanophenone** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₁₂ H ₁₆ O	[1][2][3]
Molecular Weight	176.25 g/mol	[1][3]
CAS Number	942-92-7	[1][3][7]
Appearance	Pale yellow to white crystalline solid or colorless to pale yellow liquid	[1][5][6]
Melting Point	25-26 °C	[2][7][8]
Boiling Point	265 °C	[2][7][8]
Density	0.958 g/mL at 25 °C	[2][7][8]
Refractive Index	1.5105 at 20 °C	[2][8]
Solubility	Slightly soluble in water. Soluble in organic solvents such as ethanol, acetone, ether, and chloroform.	[4][5][6]
Flash Point	> 100 °C	[6]
Stability	Stable under normal conditions. Avoid exposure to strong acids, bases, and oxidizing agents.	[1][6]

Synthesis of Hexanophenone

Hexanophenone can be synthesized through various organic reactions, with Friedel-Crafts acylation being a common and effective method.[1] This reaction involves the introduction of a hexanoyl group into a benzene ring using hexanoyl chloride and a Lewis acid catalyst like aluminum chloride.[1]

Experimental Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of **hexanophenone** from benzene and hexanoyl chloride.[9]

Materials:

- Benzene (460 mL, 6 eq.)
- Dichloromethane (DCM) (350 mL)
- Aluminum chloride (AlCl_3) (172 g, 1.5 eq.)
- Hexanoyl chloride (116 g, 1 eq.) dissolved in 250 mL DCM
- Ice
- 5% Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

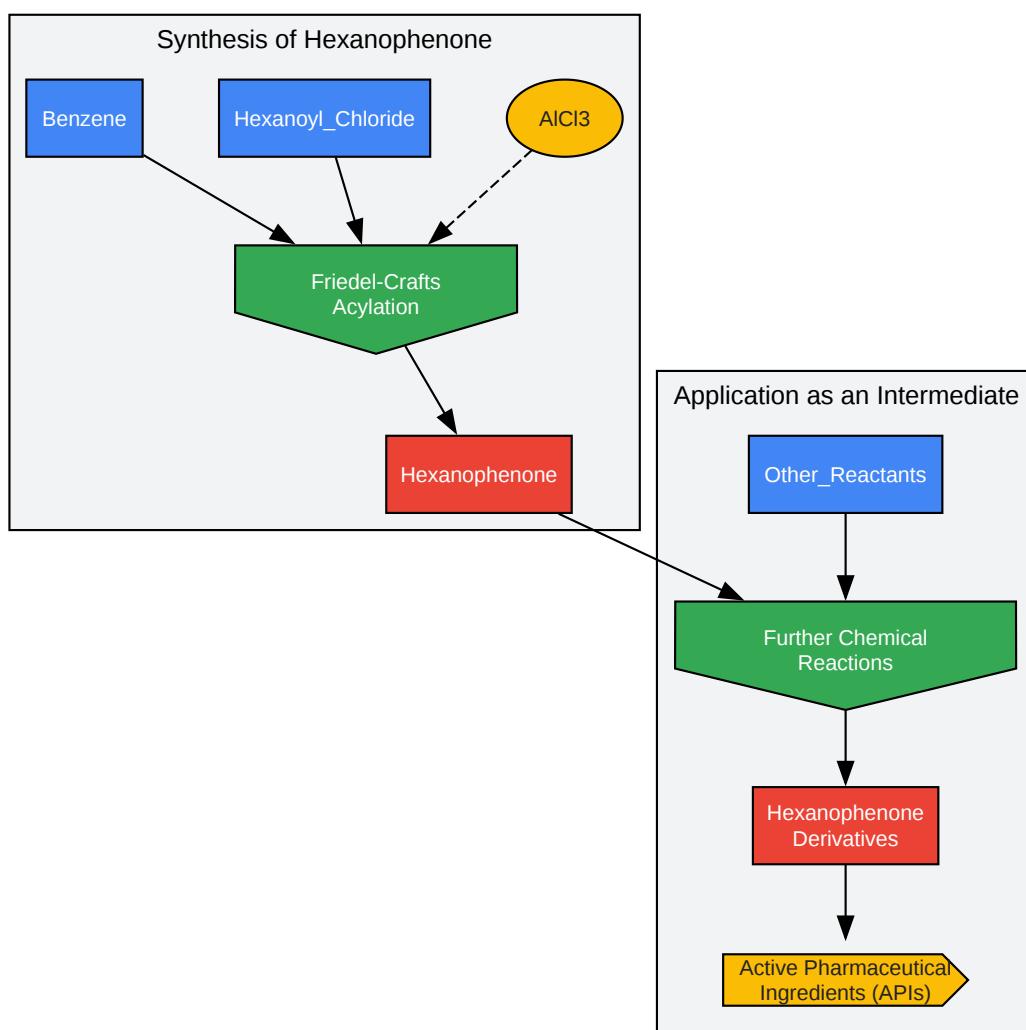
- To a stirred solution of benzene in dichloromethane at room temperature, cool the mixture to 0°C.
- Slowly add aluminum chloride at 0°C over 30 minutes.
- Stir the reaction mixture at 0°C for an additional 30 minutes.
- Add the solution of hexanoyl chloride in DCM dropwise, keeping the temperature at 0°C.
- Allow the reaction to return to room temperature and stir for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by carefully adding ice.
- Extract the product with DCM (2 x 250 mL).
- Wash the combined organic layers twice with 500 mL of 5% NaOH solution.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and evaporate the solvent under reduced pressure.

- Purify the crude product by distillation at 100°C under high vacuum to obtain 1-phenylhexan-1-one as a colorless liquid.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **hexanophenone** via Friedel-Crafts acylation and its subsequent use as a chemical intermediate.

Synthesis and Application Workflow of Hexanophenone

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Caption: Synthesis and application workflow of **Hexanophenone**.

Spectroscopic Data

The structural identification and characterization of **hexanophenone** are supported by various spectroscopic techniques.

Spectroscopic Data	Key Features and Values	References
¹ H NMR (400 MHz, CDCl ₃)	δ 7.96 (d, J = 7.4 Hz, 2H), 7.55 (t, J = 7.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 2.96 (t, J = 7.4 Hz, 2H), 1.76 - 1.70 (m, 2H), 1.39 - 1.34 (m, 4H), 0.94 - 0.87 (m, 3H)	[7]
¹³ C NMR (100 MHz, CDCl ₃)	δ 200.7, 137.2, 133.0, 128.7, 128.2, 38.7, 31.7, 24.2, 22.7, 14.1	[7]
Infrared (IR) Spectroscopy	A characteristic C=O stretching vibration is expected around 1690 cm ⁻¹ .	[10][11]
Mass Spectrometry (MS)	The molecular ion peak [M] ⁺ would be observed at m/z = 176.	[12]

Applications in Research and Drug Development

Hexanophenone serves as a crucial intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).^{[13][14]} Its reactive ketone functionality allows for diverse synthetic transformations, making it a valuable tool in structure-activity relationship (SAR) studies for the design of new therapeutic agents.^{[13][14]}

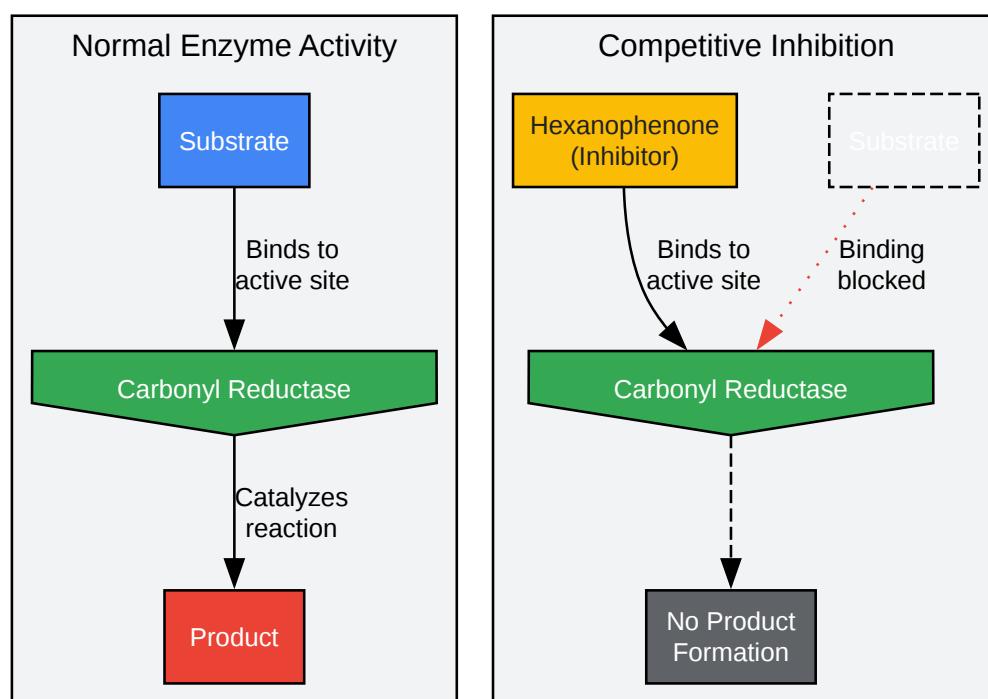
Enzyme Inhibition

Research has shown that **hexanophenone** and other alkyl phenyl ketones can act as inhibitors of carbonyl reductase.^[7] Specifically, **hexanophenone** has been identified as a competitive inhibitor of this enzyme in pig heart cytosol.^[7] Carbonyl reductase is involved in the

metabolism of numerous compounds, including drugs, and its inhibition can be a strategic approach in drug design to modulate drug metabolism and efficacy.[13][14]

The following diagram illustrates the concept of competitive inhibition by **hexanophenone** on carbonyl reductase.

Competitive Inhibition of Carbonyl Reductase by Hexanophenone



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Caption: Competitive inhibition of carbonyl reductase by **Hexanophenone**.

Role in Pharmaceutical Synthesis

The chemical structure of **hexanophenone**, with its phenyl group and hexanoyl chain, provides a versatile scaffold for medicinal chemists to build complex molecules.[13] It is used as a starting material in the synthesis of various pharmaceutical compounds and their derivatives, which have been investigated for activities such as fungicidal properties.[1][13]

Safety and Handling

Hexanophenone is irritating to the eyes, respiratory system, and skin.[2][5] It is essential to handle this chemical in a well-ventilated area, preferably under a fume hood, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][15] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] Store in a cool, dry place in a tightly sealed container.[5][16]

Conclusion

Hexanophenone is an aromatic ketone with well-defined physicochemical properties and established synthesis protocols. Its utility extends beyond being a simple chemical compound, serving as a key intermediate in organic synthesis and a valuable tool in pharmaceutical research and drug development. The ability of **hexanophenone** to act as a competitive inhibitor of carbonyl reductase highlights its potential for the development of novel therapeutic agents. Further research into the biological activities of **hexanophenone** and its derivatives is warranted to fully explore its therapeutic potential.

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